molecular formula C11H23NO2 B14648187 N-Hydroxy-2,2-dipropylpentanamide CAS No. 52061-81-1

N-Hydroxy-2,2-dipropylpentanamide

Cat. No.: B14648187
CAS No.: 52061-81-1
M. Wt: 201.31 g/mol
InChI Key: MEWFUTSAQYXIEI-UHFFFAOYSA-N
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Description

N-Hydroxy-2,2-dipropylpentanamide is a hydroxamic acid derivative of valproic acid, designed and investigated as a potential histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant anti-proliferative activity in scientific studies, showing promise as a tool for epigenetic and oncology research. Its primary research value lies in its ability to induce apoptosis (programmed cell death) in various breast cancer cell lines, including estrogen-dependent MCF-7 cells and triple-negative MDA-MB-231 cells . Research indicates that the compound's mechanism of action could be modulated through epigenetic effects, particularly through the decrease in GPER (G protein-coupled estrogen receptor) expression, which is commonly overexpressed in certain aggressive cancers . In vitro studies have shown that this compound can trigger high rates of apoptosis in a time-dependent manner and also affect cell cycle progression, such as reducing the population of cells in the G2/M phase . As a derivative of the established HDAC inhibitor valproic acid, this compound offers researchers a specialized chemical entity for probing the pathways of cell death and epigenetic regulation in cancer models. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

52061-81-1

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

N-hydroxy-2,2-dipropylpentanamide

InChI

InChI=1S/C11H23NO2/c1-4-7-11(8-5-2,9-6-3)10(13)12-14/h14H,4-9H2,1-3H3,(H,12,13)

InChI Key

MEWFUTSAQYXIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CCC)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,2-dipropylpentanamide typically involves the hydroxylation of 2,2-dipropylpentanamide. One common method is the reaction of 2,2-dipropylpentanamide with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions. These processes often utilize continuous flow reactors to ensure consistent product quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,2-dipropylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-2,2-dipropylpentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,2-dipropylpentanamide involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-Hydroxy-2,2-dipropylpentanamide include hydroxy-substituted amides and derivatives with varying alkyl chains or aromatic substituents. Below is a detailed comparison based on physicochemical properties, solubility, and research applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L, 26°C) Key Structural Features
This compound C₁₄H₂₉NO₂ 243.39 243.39 0.365 Two propyl groups at 2-position; NHOH group
2,2,4-Triethyl-N-hydroxyoctanamide C₁₄H₂₉NO₂ 243.39 243.39 Not reported Triethyl substitution at 2,2,4-positions
N-Hydroxy-2(S)-methyl-5-ethoxymethoxy-4(S)-[N-(4-phenoxyphenylcarbonyl)amino]pentanamide C₂₉H₃₃N₃O₇ 547.59 Not reported Not reported Complex aromatic and ethoxymethoxy substituents; chiral centers
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide C₇H₁₅NO₂ 145.20 Not reported Not reported Hydroxyethyl group; dimethyl substitution

Key Observations:

  • Branching vs. Chain Length : this compound and 2,2,4-Triethyl-N-hydroxyoctanamide share the same molecular formula but differ in alkyl substitution patterns. The triethyl analog’s bulkier substituents may reduce solubility compared to the dipropyl variant, though solubility data for the former is unavailable .
  • Aromatic vs. Aliphatic Substituents: The pentanamide derivative in incorporates aromatic phenoxyphenyl and ethoxymethoxy groups, increasing molecular weight and complexity. Such modifications are typical in pharmaceuticals to enhance target binding, as seen in its development for matrix metalloproteinase (MMP) inhibition .
  • Polar Functional Groups : N-(2-Hydroxyethyl)-2,2-dimethylpropanamide has a smaller molecular weight and a polar hydroxyethyl group, which may improve aqueous solubility relative to the less polar this compound .

Solubility and Stability

  • This compound exhibits low aqueous solubility (0.365 g/L at 26°C), likely due to its hydrophobic propyl chains .
  • N-Hydroxy-2(S)-methyl...pentanamide () exists in two crystalline forms (Type-A and Type-B), characterized by distinct X-ray diffraction patterns. These polymorphs suggest variable stability and dissolution rates, critical for drug formulation .
  • N-(2-Hydroxyethyl)-2,2-dimethylpropanamide lacks solubility data but is expected to have higher solubility than this compound due to its hydroxyethyl group, which enhances hydrogen bonding with water .

Research and Application Contexts

  • Aromatic Pentanamide Derivatives : highlights the use of complex N-hydroxy pentanamides as MMP inhibitors for cancer and inflammatory diseases. Their crystallinity and stereochemistry are crucial for bioactivity .

Q & A

Q. What are the recommended synthetic routes for N-Hydroxy-2,2-dipropylpentanamide, and how can yield be optimized?

The synthesis of N-hydroxy amides typically involves condensation of hydroxylamine derivatives with activated carbonyl intermediates. For example, a method analogous to the synthesis of structurally similar compounds (e.g., N-hydroxy-2,2-dimethyl-3-phenylpropanamide) involves refluxing a carboxylic acid derivative with hydroxylamine hydrochloride and potassium hydroxide in a polar solvent (e.g., ethanol or DMF) for 4–6 hours . Yield optimization can be achieved by:

  • Activating the carbonyl : Use coupling agents like EDC/HOBt to enhance reactivity .
  • Controlling stoichiometry : A 3:1 molar ratio of hydroxylamine to carbonyl precursor improves conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted starting materials and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of hydroxyamide (-NHOH) protons (δ 8.5–9.5 ppm) and propyl chain environments (δ 0.8–1.6 ppm for CH3/CH2) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ or [M+Na]+ ions matching the molecular formula (C11H23NO2, theoretical m/z 225.17) .
  • HPLC : Use a C18 column with UV detection (λ = 210–230 nm) to assess purity (>95%) .

Q. What solubility properties are critical for formulating this compound in biological assays?

While direct solubility data for this compound is limited, structurally related N-hydroxy amides exhibit:

  • Lipophilic behavior : Low aqueous solubility (e.g., <1 mg/mL in water) due to alkyl chains .
  • Solubilization strategies : Use DMSO for stock solutions (≤10% v/v) or surfactants (e.g., Tween-80) in buffer systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound analogs?

Discrepancies in chemical shifts often arise from:

  • Tautomerism : The hydroxyamide group (-NHOH) can exist in keto-enol equilibria, altering proton environments. Use variable-temperature NMR to identify dynamic exchange .
  • Steric effects : Bulky substituents (e.g., dipropyl groups) may cause anisotropic shielding. Compare DFT-calculated shifts with experimental data .
  • Impurity interference : Residual solvents (e.g., DMF) or byproducts (e.g., unreacted hydroxylamine) can overlap signals. Employ 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What experimental designs are recommended for evaluating enzyme inhibition (e.g., MMP-3) by this compound?

For MMP-3 inhibition studies:

  • Assay setup : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in Tris buffer (pH 7.5) with 10 mM CaCl2 .
  • Ki determination : Perform dose-response curves (0.1–100 µM) and fit data to a competitive inhibition model using GraphPad Prism .
  • Selectivity testing : Compare IC50 values against related metalloproteases (MMP-1, MMP-9) to assess specificity .

Q. How can researchers improve the metabolic stability of this compound in pharmacokinetic studies?

Strategies include:

  • Structural modification : Replace labile groups (e.g., hydroxyamide) with bioisosteres like hydroxamic acids or reverse hydroxamates .
  • Prodrug design : Mask the hydroxy group with acetyl or PEGylated moieties to reduce first-pass metabolism .
  • In vitro assays : Use liver microsomes (human/rat) to identify major metabolic hotspots via LC-MS/MS .

Methodological Notes

  • Synthesis reproducibility : Ensure anhydrous conditions and inert gas (N2/Ar) during amide coupling to prevent oxidation .
  • Biological assay validation : Include positive controls (e.g., Batimastat for MMP-3) and validate inhibitor stability under assay conditions .
  • Data interpretation : Cross-reference spectral data with published analogs (e.g., N-hydroxy-2,2-dimethylpropanamide) to confirm assignments .

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